Methyl 1-[6-(trifluoromethyl)-3-pyridyl]cyclopropanecarboxylate
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Overview
Description
Methyl 1-[6-(trifluoromethyl)-3-pyridyl]cyclopropanecarboxylate is a chemical compound with the molecular formula C11H10F3NO2 It is known for its unique structure, which includes a trifluoromethyl group attached to a pyridine ring, and a cyclopropane carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-[6-(trifluoromethyl)-3-pyridyl]cyclopropanecarboxylate typically involves the reaction of 6-(trifluoromethyl)-3-pyridinecarboxylic acid with diazomethane to form the corresponding cyclopropane derivative. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like rhodium acetate to facilitate the cyclopropanation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Safety measures are crucial due to the involvement of potentially hazardous reagents like diazomethane.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-[6-(trifluoromethyl)-3-pyridyl]cyclopropanecarboxylate undergoes various chemical reactions, including:
Oxidation: The trifluoromethyl group can be oxidized under specific conditions to form trifluoromethyl ketones.
Reduction: Reduction reactions can target the pyridine ring or the ester group, leading to different reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield trifluoromethyl ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 1-[6-(trifluoromethyl)-3-pyridyl]cyclopropanecarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and receptor binding.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 1-[6-(trifluoromethyl)-3-pyridyl]cyclopropanecarboxylate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, leading to more effective inhibition or activation of the target. The cyclopropane ring adds rigidity to the molecule, influencing its overall conformation and reactivity .
Comparison with Similar Compounds
Similar Compounds
Methyl 1-(trifluoromethyl)cyclopropane-1-carboxylate: Similar structure but lacks the pyridine ring.
1-(Trifluoromethyl)cyclopropane-1-carboxylic acid methyl ester: Another related compound with a similar functional group arrangement.
Uniqueness
The combination of these features makes it a versatile compound in various fields of research and industry .
Biological Activity
Methyl 1-[6-(trifluoromethyl)-3-pyridyl]cyclopropanecarboxylate is a compound of significant interest due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, highlighting its mechanisms, case studies, and research findings.
Chemical Structure and Properties
- Chemical Formula : C10H8F3N
- CAS Number : 2119721-57-0
- Molecular Weight : 212.17 g/mol
The compound features a trifluoromethyl group attached to a pyridine ring, which is further linked to a cyclopropanecarboxylate moiety. This unique structure enhances its lipophilicity and metabolic stability, making it a candidate for various biological applications.
This compound interacts with specific molecular targets, modulating various biochemical pathways. The trifluoromethyl group is known to increase the compound's lipophilicity, allowing it to penetrate biological membranes effectively. This interaction can influence enzyme activity and receptor binding, leading to diverse pharmacological effects.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological activities:
- Anti-inflammatory Activity : Studies have shown that the compound can inhibit the release of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.
- Antitumor Activity : Preliminary investigations indicate that it may possess antitumor properties, particularly in models of hepatocellular carcinoma (HCC) where it demonstrated selective cytotoxicity .
- Neuroprotective Effects : The compound has been evaluated for its neuroprotective potential, showing promise in mitigating oxidative stress in neuronal cells .
In Vivo Studies
- Antitumor Efficacy :
- Anti-inflammatory Effects :
Research Findings
Properties
Molecular Formula |
C11H10F3NO2 |
---|---|
Molecular Weight |
245.20 g/mol |
IUPAC Name |
methyl 1-[6-(trifluoromethyl)pyridin-3-yl]cyclopropane-1-carboxylate |
InChI |
InChI=1S/C11H10F3NO2/c1-17-9(16)10(4-5-10)7-2-3-8(15-6-7)11(12,13)14/h2-3,6H,4-5H2,1H3 |
InChI Key |
OQFZPZCYJSQGKU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CC1)C2=CN=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
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